molecular formula C15H14O3 B14324376 (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone CAS No. 108478-27-9

(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B14324376
CAS No.: 108478-27-9
M. Wt: 242.27 g/mol
InChI Key: ZOZSCTGNLGEROS-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H14O3 It is a derivative of benzophenone, characterized by the presence of hydroxyl and methoxy functional groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid or 2-hydroxy-4-methylbenzophenone.

    Reduction: Formation of (2-hydroxy-4-methylphenyl)(4-methoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. For example, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can influence its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.

    (2-Hydroxy-4-methylphenyl)(phenyl)methanone: Similar structure but lacks the methoxy group on the phenyl ring.

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains two methoxy groups and two hydroxyl groups on the phenyl rings.

Uniqueness

(2-Hydroxy-4-methylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

108478-27-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H14O3/c1-10-3-8-13(14(16)9-10)15(17)11-4-6-12(18-2)7-5-11/h3-9,16H,1-2H3

InChI Key

ZOZSCTGNLGEROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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